molecular formula C28H35ClN4O4S B11641481 N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline

N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline

Cat. No.: B11641481
M. Wt: 559.1 g/mol
InChI Key: BRVCJWWDYCPWBG-UHFFFAOYSA-N
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Description

N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a piperazine ring, and a nitroaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce the ethyl group.

    Piperazine Functionalization: The piperazine ring is sulfonylated with 4-chlorobenzenesulfonyl chloride under basic conditions.

    Coupling Reaction: The functionalized adamantane and piperazine derivatives are coupled with 2-nitroaniline using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline can undergo various chemical reactions:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with nucleophiles such as amines or thiols.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles like amines or thiols, solvents like DMF (dimethylformamide).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted sulfonyl derivatives.

    Hydrolysis: Formation of the corresponding sulfonic acid.

Scientific Research Applications

N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or mechanical properties.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety can enhance lipophilicity, aiding in membrane permeability, while the piperazine ring can interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methylbenzenesulfonyl)piperazin-1-YL]-2-nitroaniline: Similar structure with a methyl group instead of a chlorine atom.

    N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-fluorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline: Similar structure with a fluorine atom instead of a chlorine atom.

Uniqueness

N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline is unique due to the presence of the chlorine atom in the sulfonyl group, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C28H35ClN4O4S

Molecular Weight

559.1 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-nitroaniline

InChI

InChI=1S/C28H35ClN4O4S/c1-19(28-16-20-12-21(17-28)14-22(13-20)18-28)30-26-15-24(4-7-27(26)33(34)35)31-8-10-32(11-9-31)38(36,37)25-5-2-23(29)3-6-25/h2-7,15,19-22,30H,8-14,16-18H2,1H3

InChI Key

BRVCJWWDYCPWBG-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)S(=O)(=O)C6=CC=C(C=C6)Cl)[N+](=O)[O-]

Origin of Product

United States

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